![molecular formula C10H12N4O2 B2501997 2-[3-(1,3-Dimethylpyrazol-4-yl)pyrazolyl]acetic acid CAS No. 1006464-37-4](/img/structure/B2501997.png)
2-[3-(1,3-Dimethylpyrazol-4-yl)pyrazolyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazines. In the context of the provided papers, the synthesis of related compounds involves the use of pyrazole-based reagents in coordination chemistry. For example, bis(pyrazol-1-yl)acetates have been used as ligands in the synthesis of transition metal carbonyl complexes . These ligands, such as bis(3,5-dimethylpyrazol-1-yl)acetate (bdmpza), coordinate to Group VII metal carbonyls to form compounds like [LM(CO)3], where M can be Mn or Re. The synthesis of these complexes is typically carried out by reacting the ligand with the metal carbonyl precursor in an appropriate solvent, often under an inert atmosphere to prevent oxidation.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of nitrogen atoms in the ring, which can significantly influence the electronic properties of the compound. Single-crystal X-ray analyses have been used to characterize the structure of related compounds, such as bis(pyrazol-1-yl)acetic acid and its metal complexes . These analyses provide detailed information about the bond lengths, angles, and overall geometry of the molecules, which are crucial for understanding their reactivity and interaction with other molecules.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, including coordination to metal centers, as seen in the synthesis of metal carbonyl complexes . The reactivity of these compounds can be influenced by the substituents on the pyrazole ring and the nature of the metal center. For instance, the reaction of [(bdmpza)Re(CO)3] with NOBF4 leads to the formation of [(bdmpza)Re(CO)2(NO)]BF4, indicating the ability of the Re center to undergo ligand substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are determined by their molecular structure. For example, the presence of dimethyl groups can increase the hydrophobicity of the compound, which may affect its solubility in different solvents. The electronic properties of the pyrazole ring can also influence the UV-Vis absorption characteristics, as seen in the use of a related compound, 2,7-dimethyl-3,8-dinitrodipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione, as a pre-column reagent for liquid chromatographic analysis of amino acids . The compound forms stable adducts with amino acids, which can be detected at a specific wavelength (λ=280 nm), indicating its potential utility in analytical chemistry.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Pyrazole derivatives, including "2-[3-(1,3-Dimethylpyrazol-4-yl)pyrazolyl]acetic acid," are widely recognized for their significant role in both medicinal and combinatorial chemistry. The synthesis of these compounds involves various methodologies, including condensation followed by cyclization or multicomponent reactions (MCRs), under different conditions such as microwave irradiation or traditional heating. These methods have proven successful in yielding heterocyclic appended pyrazoles with potential applications in drug design due to their extensive biological activities (Dar & Shamsuzzaman, 2015)(Dar & Shamsuzzaman, 2015).
Biological Applications
Pyrazoline derivatives are recognized for their broad spectrum of pharmacological properties. These compounds have been explored for their herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. The versatility of pyrazoles in agrochemical and pharmaceutical fields underscores their potential in the development of new therapeutic agents. Novel pyrazole derivatives synthesized under microwave conditions have shown promising physical and chemical properties for these applications (Sheetal et al., 2018)(Sheetal et al., 2018).
Neurodegenerative Disease Treatment
The structural stability and neuroprotective properties of pyrazolines make them significant in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Pyrazolines have shown inhibitory actions against acetylcholinesterase and monoamine oxidase, enzymes critical in the management of these diseases, highlighting their potential as therapeutic targets for neurodegenerative disorders (Ahsan et al., 2022)(Ahsan et al., 2022).
Anticancer Agents
The synthesis of pyrazoline derivatives has been a focal point in the search for new anticancer agents. Pyrazolines possess a wide range of biological effects, including anticancer activity. Recent research has focused on developing synthetic strategies for pyrazoline derivatives to enhance their biological efficacy against cancer, demonstrating the ongoing interest in exploiting this moiety for cancer treatment (Ray et al., 2022)(Ray et al., 2022).
Synthetic Methods and Chemical Reactions
The chemical reactivity of pyrazoline derivatives allows for the development of unique synthetic routes to hexasubstituted pyrazolines, further expanding the toolbox for creating structurally diverse compounds with potential biological activities. These synthetic methodologies have facilitated the exploration of pyrazolines in various chemical reactions, contributing to the development of novel compounds with enhanced biological and pharmacological properties (Baumstark et al., 2013)(Baumstark et al., 2013).
Orientations Futures
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The future research may focus on exploring these applications for “2-[3-(1,3-Dimethylpyrazol-4-yl)pyrazolyl]acetic acid” and other pyrazole derivatives.
Propriétés
IUPAC Name |
2-[3-(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-7-8(5-13(2)11-7)9-3-4-14(12-9)6-10(15)16/h3-5H,6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASOXLGVGBVWMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NN(C=C2)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1,3-Dimethylpyrazol-4-yl)pyrazolyl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Nitro-2-({2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]ethyl}amino)benzonitrile](/img/structure/B2501914.png)
![7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B2501915.png)
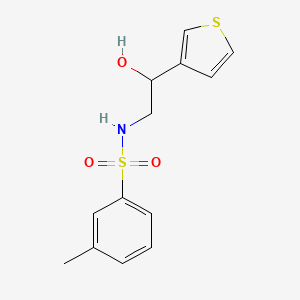
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2501918.png)
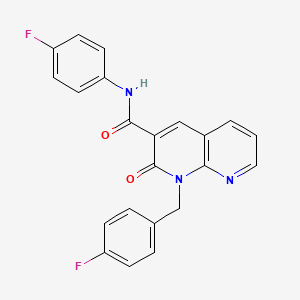
![2-(3-Methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2501920.png)
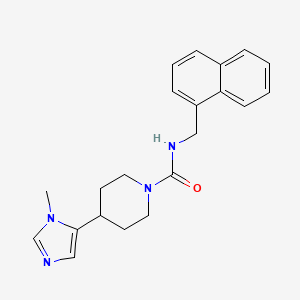
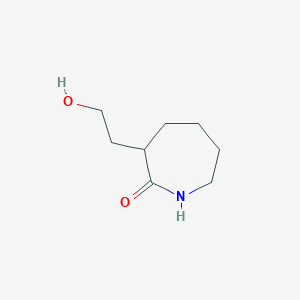
![3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2501924.png)
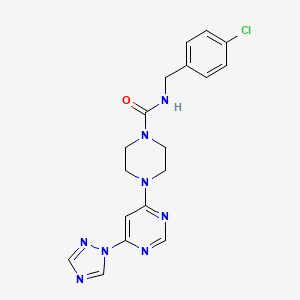
![3-[(2-Methoxy-6-methylpyridine-3-carbonyl)amino]benzenesulfonyl fluoride](/img/structure/B2501927.png)
![(2-Chloro-5-nitrophenyl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2501929.png)
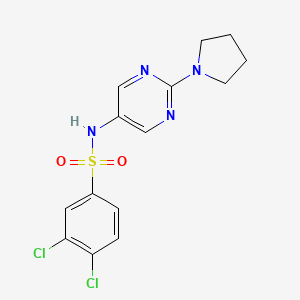
![5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2501935.png)